molecular formula C23H35Cl2N B1682618 N-Cyclohexyl-N-ethyl-3-(3-chloro-4-cyclohexylphenyl)propen-2-ylamine hydrochloride CAS No. 132173-07-0

N-Cyclohexyl-N-ethyl-3-(3-chloro-4-cyclohexylphenyl)propen-2-ylamine hydrochloride

Cat. No. B1682618
M. Wt: 396.4 g/mol
InChI Key: HKHPCMBPASXYGP-KVVVOXFISA-N
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Description

SR-31747A is a synthetic peripheral sigma receptor ligand with immunomodulatory and potential antitumor activities. Although the exact mechanism by which SR31747A exerts its antitumor effects has not been fully established, SR31747A binds to and inhibits the sigma1 receptor (SR31747A-binding protein-1 or SR-BP1), human sterol isomerase (emopamil-binding protein) and the sigma2 receptor, which may result in a reduction in tumor cell proliferation and tumor cell apoptosis. In addition, this agent inhibits the production of pro-inflammatory cytokines while increasing anti-inflammatory cytokines.

Scientific Research Applications

  • In Vivo Inhibition of Pro-Inflammatory Cytokines : A study by Derocq et al. (1995) revealed that this compound, also known as SR 31747, significantly inhibits the production of pro-inflammatory cytokines like interleukin-1, interleukin-6, and tumor necrosis factor-alpha in response to endotoxins. This effect was dose-dependent and suggests potential therapeutic applications in conditions involving immune and inflammatory disorders, such as autoimmune diseases (Derocq et al., 1995).

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds. For instance, Kiyani and Heidari (2021) described a one-pot, three-component reaction involving this compound for the efficient synthesis of 4-arylidene-3-propyl/chloromethylisoxazol-5(4H)-ones. This method offers advantages in terms of yield, reaction time, and environmental friendliness (Kiyani & Heidari, 2021).

  • Tandem Ring Opening and Oximation Process : A study by Saravanan et al. (2007) utilized this compound in a reaction with hydroxylamine hydrochloride, leading to the formation of complex ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate through a tandem ring opening and oximation process. The products' structures were confirmed using NMR and X-ray techniques, offering insights into the versatility of this compound in organic synthesis (Saravanan et al., 2007).

properties

IUPAC Name

N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34ClN.ClH/c1-2-25(21-13-7-4-8-14-21)17-9-10-19-15-16-22(23(24)18-19)20-11-5-3-6-12-20;/h9-10,15-16,18,20-21H,2-8,11-14,17H2,1H3;1H/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHPCMBPASXYGP-KVVVOXFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C\C1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SR31747 blocks proliferation of human lymphocytes, modulates the expression of pro- and anti-inflammatory cytokines, and was shown to protect animals in vivo against acute and chronic inflammatory conditions such as acute graft-versus-host reaction, lethality induced by staphylococcal enterotoxin B and lipopolysaccharide or rheumatoid arthritis. Besides these immunomodulatory activities, the molecule also inhibits the proliferation of various tumor cell lines in vitro in a time- and concentration-dependent manner.
Record name Arylacenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

N-Cyclohexyl-N-ethyl-3-(3-chloro-4-cyclohexylphenyl)propen-2-ylamine hydrochloride

CAS RN

132173-07-0
Record name SR 31747
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132173070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arylacenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SR-31747
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K6U3I1UR0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Cyclohexyl-N-ethyl-3-(3-chloro-4-cyclohexylphenyl)propen-2-ylamine hydrochloride
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